molecular formula C9H11NOS B13613736 2-Methoxy-5-methylbenzothioamide

2-Methoxy-5-methylbenzothioamide

Cat. No.: B13613736
M. Wt: 181.26 g/mol
InChI Key: AJGHIKKOAMKRMC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is a derivative of benzothioamide, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylbenzothioamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the desired thioamide. The reaction conditions often include:

    Temperature: Controlled between 0°C to 50°C.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalysts: Pyridine or triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylbenzothioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-5-methylbenzothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylbenzoic acid
  • 2-Methoxy-5-methylbenzamide
  • 2-Methoxy-5-methylbenzothiazole

Uniqueness

2-Methoxy-5-methylbenzothioamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-methoxy-5-methylbenzenecarbothioamide

InChI

InChI=1S/C9H11NOS/c1-6-3-4-8(11-2)7(5-6)9(10)12/h3-5H,1-2H3,(H2,10,12)

InChI Key

AJGHIKKOAMKRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=S)N

Origin of Product

United States

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